(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
Description
The compound “(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one” features a conjugated α,β-unsaturated ketone (propenone) backbone with two distinct substituents:
- 4-Methylphenylamino group at position 3: This electron-donating substituent enhances resonance stabilization and influences solubility.
- The E-configuration ensures planar geometry, critical for π-π stacking and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-14-2-6-16(7-3-14)20-11-10-18(23)15-4-8-17(9-5-15)22-13-19-12-21-22/h2-13,20H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRHEWWRHSXJNM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one is investigated for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Substituent Variations in Propenone Derivatives
The table below highlights structural analogs and their key differences:
Electronic and Steric Effects
- Triazole vs. Imidazole : The 1,2,4-triazole in the target compound has lower basicity (pKa ~1.2) compared to imidazole (pKa ~6.9), reducing protonation under physiological conditions . This difference impacts solubility and receptor binding.
- Electron-Donating Groups: The 4-methylphenylamino group (target) provides moderate resonance stabilization, whereas dimethylamino () and methoxy groups () offer stronger electron-donating effects, red-shifting UV-Vis absorption spectra .
Crystallographic Insights
- Planar Geometry: The E-configuration in the target compound ensures coplanarity of the propenone backbone, as confirmed by SHELX-refined structures in analogs (e.g., ) .
- Packing Efficiency : Triazole-containing derivatives (target, ) exhibit tighter crystal packing due to hydrogen-bonding (N–H···N interactions) compared to imidazole analogs (), which rely on weaker van der Waals forces .
Methods for Structural Similarity Assessment
- Virtual Screening : Substituent-based similarity metrics (e.g., Tanimoto coefficient) prioritize triazole/imidazole analogs for antimicrobial activity, while halogenated derivatives are flagged for cytotoxicity studies .
Biological Activity
The compound (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-methylphenyl and 1H-1,2,4-triazol-1-yl groups contribute to its potential efficacy against various pathogens and diseases.
Structural Formula
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed moderate activity against bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism of action is primarily attributed to the inhibition of ergosterol biosynthesis through the targeting of cytochrome P450 enzymes, leading to compromised cell membrane integrity .
| Compound | Activity Against | Reference |
|---|---|---|
| Compound 3 | E. coli, Klebsiella pneumoniae | |
| Compound 14 | Staphylococcus aureus, Enterococcus faecalis |
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. A study highlighted that certain triazole compounds exhibited potent activity against HIV-1, with one derivative showing an EC50 value of 0.24 nM in vitro . This suggests that modifications in the triazole structure can lead to enhanced antiviral efficacy.
Anticancer Activity
Recent investigations have focused on the anticancer properties of triazole derivatives. For instance, compounds similar to the target compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, it was found that compounds with a similar structure to (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one exhibited significant antimicrobial activity against Candida albicans and Candida tropicalis. The results indicated that modifications in the side chains could enhance their efficacy against fungal pathogens .
Case Study 2: Antiviral Screening
A series of triazole derivatives were screened for their antiviral activity against HIV. The most promising compound from this series showed low cytotoxicity while effectively inhibiting viral replication. This highlights the potential for developing new therapeutic agents based on the triazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
